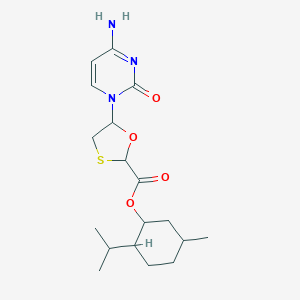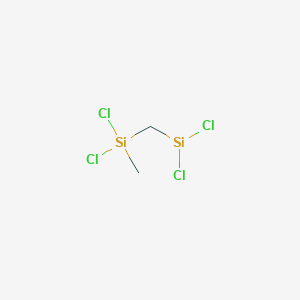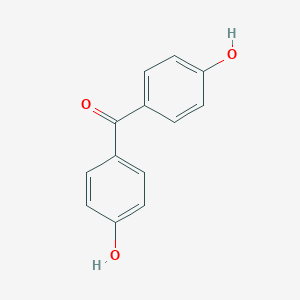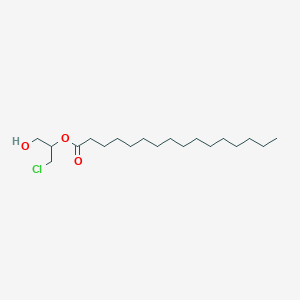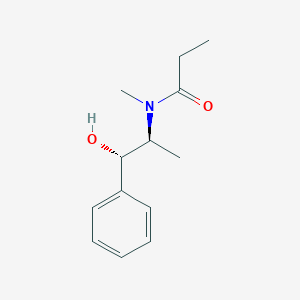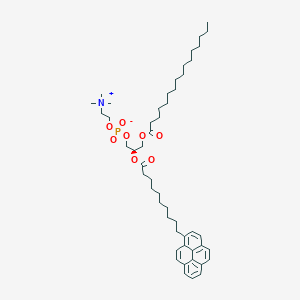
1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine
Vue d'ensemble
Description
1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine is a fluorescent phospholipid used to study the mechanism of spontaneous phospholipid transfer between single-walled phospholipid vesicles (liposomes) and other membrane interactions . It is a substrate for various phospholipase enzymes, except for cytosolic phospholipase A2 and platelet-activating factor acetylhydrolase . The compound has a molecular formula of C50H76NO8P and a molecular weight of 850.13 g/mol .
Méthodes De Préparation
1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine can be synthesized through a series of chemical reactions involving the attachment of a pyrene moiety to a phosphatidylcholine backbone. The synthetic route typically involves the following steps:
Synthesis of pyrenedecanoic acid: This involves the reaction of pyrene with a decanoic acid derivative under specific conditions to form pyrenedecanoic acid.
Formation of pyrenedecanoic acid chloride: Pyrenedecanoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Attachment to phosphatidylcholine: The pyrenedecanoic acid chloride is reacted with 1-palmitoyl-2-lyso-phosphatidylcholine to form this compound.
Analyse Des Réactions Chimiques
1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine undergoes various chemical reactions, including:
Oxidation and Reduction:
Common reagents and conditions used in these reactions include phospholipase enzymes for hydrolysis and various organic solvents for other reactions.
Applications De Recherche Scientifique
1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine is primarily used in scientific research due to its fluorescent properties. Some of its applications include:
Membrane Studies: It is used to study the mechanism of spontaneous phospholipid transfer between single-walled phospholipid vesicles (liposomes) and other membrane interactions.
Enzyme Activity Assays: The compound is used as a substrate to measure the activity of various phospholipase enzymes, except for cytosolic phospholipase A2 and platelet-activating factor acetylhydrolase.
Fluorescence Studies: The pyrene moiety exhibits fluorescence, making it useful for various fluorescence-based assays and imaging techniques.
Mécanisme D'action
The mechanism of action of 1-palmitoyl-2-pyrenedecanoylphosphatidylcholine involves its interaction with phospholipase enzymes. Upon hydrolysis by these enzymes, the compound produces 10-pyrenyldecanoic acid, which exhibits fluorescence. This fluorescence can be measured to quantify the activity of the phospholipase enzymes . The compound’s interaction with membranes and its ability to transfer between vesicles also contribute to its utility in membrane studies .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine is unique due to its fluorescent pyrene moiety, which allows for the study of membrane interactions and enzyme activity through fluorescence-based assays. Similar compounds include:
1-Palmitoyl-2-oleoylphosphatidylcholine: A common phospholipid used in membrane studies but lacks the fluorescent properties of the pyrene moiety.
1-Palmitoyl-2-arachidonoylphosphatidylcholine: Another phospholipid used in research, particularly in studies involving arachidonic acid metabolism, but also lacks fluorescence.
1-Palmitoyl-2-(12-pyrenedodecanoyl)phosphatidylcholine: Similar to this compound but with a different chain length on the pyrene moiety, affecting its membrane interactions and fluorescence properties.
These comparisons highlight the unique properties of this compound, particularly its utility in fluorescence-based studies.
Propriétés
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(10-pyren-1-yldecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H76NO8P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-47(52)56-39-45(40-58-60(54,55)57-38-37-51(2,3)4)59-48(53)30-24-21-18-15-16-19-22-26-41-31-32-44-34-33-42-27-25-28-43-35-36-46(41)50(44)49(42)43/h25,27-28,31-36,45H,5-24,26,29-30,37-40H2,1-4H3/t45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLOWUUVDRBGKM-WBVITSLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H76NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914778 | |
| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
850.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95864-17-8 | |
| Record name | 1-Palmitoyl-2-(1'-pyreneoctanoyl)glycero-3-phosphochine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095864178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


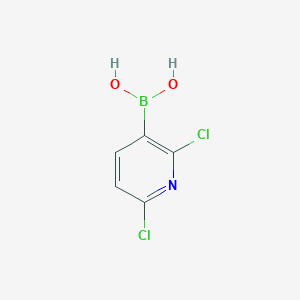
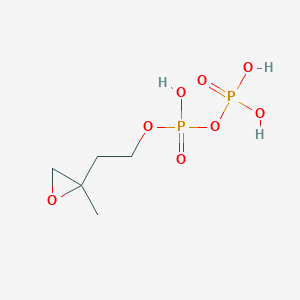
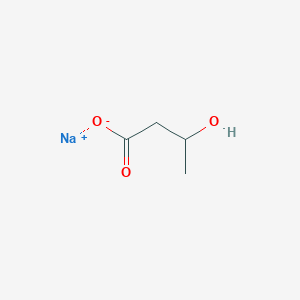
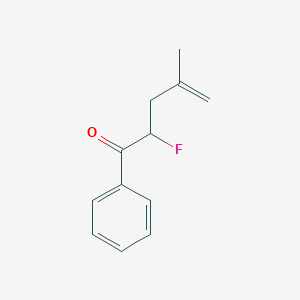
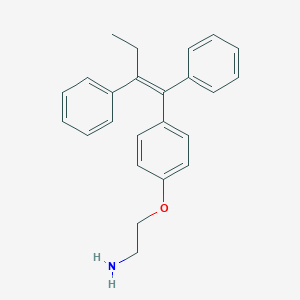
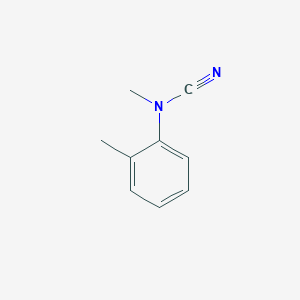
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)
